molecular formula C17H33NO8 B7959576 Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 1820674-09-6

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B7959576
CAS No.: 1820674-09-6
M. Wt: 379.4 g/mol
InChI Key: AAAYNHLOIFCSJR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes esterification, mesylation, azide substitution, reduction, and hydrolysis . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, DMF (dimethylformamide), and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate involves its ability to act as a linker or carrier molecule. It interacts with other molecules through its functional groups, facilitating the formation of stable complexes and enhancing the properties of the attached molecules . The molecular targets and pathways involved depend on the specific application and the molecules it is linked to.

Comparison with Similar Compounds

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds may have overlapping applications but differ in their specific properties and reactivity.

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(20)18-6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)21-4/h5-14H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAYNHLOIFCSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129239
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) 17-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820674-09-6
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) 17-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820674-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) 17-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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